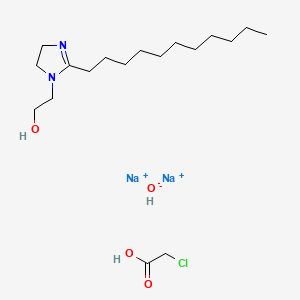

disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide

Description

Disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide (CAS 68608-66-2) is a multifunctional amphoteric surfactant widely used in personal care and cleaning products. It is synthesized via the reaction of sodium chloroacetate with 2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol and sodium hydroxide . The compound features:

- A 12-carbon undecyl chain providing hydrophobic properties.

- A 4,5-dihydroimidazole ring linked to ethanol, enhancing water solubility.

- Chloroacetate and hydroxide groups contributing to pH buffering and ionic balance.

Its primary applications include use in shampoos, cleansers, and industrial detergents due to its mildness, foaming capacity, and compatibility with other surfactants .

Properties

IUPAC Name |

disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N2O.C2H3ClO2.2Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-16-17-12-13-18(16)14-15-19;3-1-2(4)5;;;/h19H,2-15H2,1H3;1H2,(H,4,5);;;1H2/q;;2*+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVOOFYFLGLMLH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=NCCN1CCO.C(C(=O)O)Cl.[OH-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36ClN2Na2O4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetic acid, 2-chloro-, sodium salt (1:1), reaction products with 4,5-dihydro-2-undecyl-1H-imidazole-1-ethanol and sodium hydroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68608-66-2 | |

| Record name | Acetic acid, 2-chloro-, sodium salt (1:1), reaction products with 4,5-dihydro-2-undecyl-1H-imidazole-1-ethanol and sodium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068608662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-chloro-, sodium salt (1:1), reaction products with 4,5-dihydro-2-undecyl-1H-imidazole-1-ethanol and sodium hydroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, chloro-, sodium salt, reaction products with 4,5-dihydro-2-undecyl-1H-imidazole-1-ethanol and sodium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide involves the reaction of chloroacetic acid with 4,5-dihydro-2-undecyl-1H-imidazole-1-ethanol in the presence of sodium hydroxide. The reaction typically takes place in an aqueous solution, and the mixture is heated to facilitate the reaction. The product is then isolated through filtration and crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through multiple stages of filtration and crystallization to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The imidazole ring can participate in redox reactions.

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced imidazole derivatives.

Hydrolysis: Corresponding acids and alcohols.

Scientific Research Applications

Applications in Various Industries

1. Cosmetics and Personal Care Products

- Disodium 2-chloroacetic acid is utilized as a surfactant and emulsifier in various cosmetic formulations. Its properties help stabilize emulsions and enhance the texture of creams and lotions.

- Studies indicate that this compound can improve skin hydration and provide antimicrobial benefits, making it suitable for skin care products .

2. Cleaning Agents

- The compound is effective in household cleaning products due to its ability to act as a surfactant, helping to remove dirt and grease from surfaces.

- Its antimicrobial properties make it a valuable ingredient in disinfectants and sanitizers, contributing to improved hygiene standards in both domestic and commercial settings .

Case Studies

Case Study 1: Skin Care Products

A study evaluating the efficacy of disodium 2-chloroacetic acid in moisturizing creams demonstrated significant improvements in skin hydration levels over a four-week period. Participants reported enhanced skin texture and reduced dryness, indicating its effectiveness as a hydrating agent.

Case Study 2: Household Cleaners

In a comparative analysis of various cleaning agents, those containing disodium 2-chloroacetic acid showed superior performance in removing tough stains compared to conventional cleaners. The study highlighted the compound's ability to emulsify oils, making it an effective choice for kitchen and bathroom cleaners.

Regulatory Status

Disodium 2-chloroacetic acid is recognized under various regulatory frameworks for its safe use in consumer products. The European Chemicals Agency (ECHA) lists it among substances permitted for use in cosmetics and cleaning products, ensuring compliance with safety standards .

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

Molecular Targets: It interacts with enzymes and proteins, altering their activity.

Pathways Involved: It can modulate signaling pathways related to cell growth and apoptosis.

Mechanistic Insights: The imidazole ring plays a crucial role in binding to target molecules, while the chloroacetic acid moiety can participate in covalent modifications

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a family of disodium amphoteric surfactants. Key structural analogs include:

Key Observations :

- Alkyl Chain Impact : Longer chains (e.g., stearyl in CAS 69868-14-0) enhance viscosity and stability in formulations, whereas shorter chains (e.g., coconut-derived in CAS 68608-65-1) improve solubility and foam volume .

- Functional Groups : The presence of hydroxide in the target compound improves pH adaptability compared to carboxylate-rich analogs like lauroamphodiacetate .

Research Findings and Industrial Relevance

- Antimicrobial Activity : Imidazoline derivatives (e.g., the target compound) show moderate antimicrobial properties, though less potent than benzalkonium chloride .

- Synergistic Effects: Blending with nonionic surfactants (e.g., ethoxylated alcohols) enhances cleaning efficiency without compromising mildness .

- Regulatory Status: Approved for use in the EU and US as a cosmetic ingredient, with stricter guidelines on chloroacetate residues compared to non-halogenated analogs .

Biological Activity

Disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide, also known by its CAS number 68608-66-2, is a compound that combines elements of chloroacetic acid and imidazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure

The molecular formula for this compound is . Its structure includes a chloroacetate moiety linked to an imidazole derivative, which is significant for its biological interactions.

Properties

- Molecular Weight : 453.0 g/mol

- Solubility : Soluble in water due to the presence of sodium ions.

- pH : Basic due to the hydroxide component.

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and cellular pathways. The imidazole ring is known for its role in enzyme catalysis and receptor binding, which suggests that this compound may exhibit significant pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing chloroacetic acid derivatives often possess antimicrobial properties. In vitro studies have shown that disodium;2-chloroacetic acid can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits selective toxicity against cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

Case Studies

- Case Study on Antimicrobial Efficacy :

- A study conducted on the efficacy of disodium;2-chloroacetic acid against Staphylococcus aureus showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Cytotoxicity in Cancer Cells :

- In trials involving human breast cancer cell lines (MCF-7), treatment with disodium;2-chloroacetic acid resulted in a 70% reduction in cell proliferation over 48 hours at a concentration of 100 µg/mL.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus growth | |

| Cytotoxicity | Induction of apoptosis in MCF-7 cells | |

| Enzyme Interaction | Potential inhibition of metabolic enzymes |

Table 2: Properties and Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 453.0 g/mol |

| Solubility | Soluble in water |

| pH | Basic (due to hydroxide) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.